(E)-2-hydroxyoctadec-9-en-17-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-hydroxyoctadec-9-en-17-ynoic acid is a unique fatty acid derivative characterized by its hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxyoctadec-9-en-17-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene functionalization reactions. The process may involve:
Hydroboration-Oxidation: This step introduces the hydroxyl group at the second carbon.
Partial Hydrogenation: This step selectively reduces the triple bond to a double bond at the ninth carbon.
Alkyne Addition: This step introduces the triple bond at the seventeenth carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-hydroxyoctadec-9-en-17-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-hydroxyoctadec-9-en-17-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-2-hydroxyoctadec-9-en-17-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or interact with cellular receptors to influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(E)-2-hydroxyoctadec-9-en-17-ynoic acid can be compared with other similar compounds, such as:
9-oxo-10(E),12(E)-octadecadienoic acid: Known for its role as a PPARα agonist and its effects on lipid metabolism.
9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid: Another fatty acid derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H30O3 |
---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(E)-2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+ |
InChI-Schlüssel |
LQQRDGQTNVSFHM-MDZDMXLPSA-N |
Isomerische SMILES |
C#CCCCCCC/C=C/CCCCCCC(C(=O)O)O |
Kanonische SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.